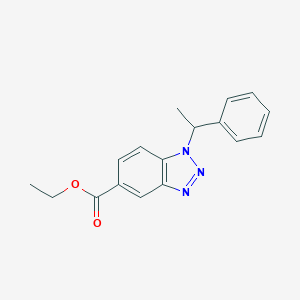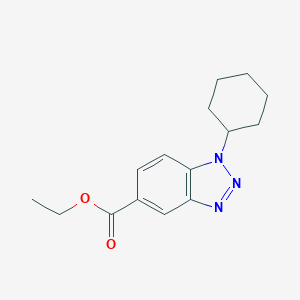![molecular formula C16H20ClNO2 B249522 N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine](/img/structure/B249522.png)
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine, also known as Furanafin, is a synthetic compound that has been studied for its potential use as an antifungal agent. In
Mécanisme D'action
The mechanism of action of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine is not fully understood, but it is believed to inhibit fungal cell wall synthesis by targeting the enzyme 1,3-beta-D-glucan synthase. This results in the disruption of cell wall integrity and ultimately leads to fungal cell death.
Biochemical and Physiological Effects:
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine has been shown to have low toxicity in vitro and in vivo studies, making it a promising candidate for further development as an antifungal agent. In addition, N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine has been shown to have a broad spectrum of activity against different Candida species, which is important given the increasing prevalence of drug-resistant strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine in lab experiments is its relatively low toxicity compared to other antifungal agents. This allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation is the lack of in vivo studies, which makes it difficult to determine the efficacy of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine in animal models.
Orientations Futures
There are several areas of future research that could be explored with N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine. One potential avenue is the development of combination therapies using N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine and other antifungal agents to improve efficacy against drug-resistant Candida strains. Additionally, further studies are needed to determine the safety and efficacy of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine in animal models, as well as its potential use in clinical settings. Finally, the development of more efficient synthesis methods for N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine could lead to increased availability and lower costs for researchers.
Méthodes De Synthèse
The synthesis of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine involves a multi-step process that begins with the reaction of 3-chloro-4-methoxybenzaldehyde with furfural in the presence of a base catalyst. The resulting intermediate is then reacted with methylamine and isopropylamine to yield the final product, N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine.
Applications De Recherche Scientifique
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine has been studied for its potential use as an antifungal agent, particularly against Candida species. In vitro studies have shown that N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine has potent antifungal activity against a wide range of Candida strains, including those that are resistant to commonly used antifungal agents such as fluconazole and amphotericin B.
Propriétés
Nom du produit |
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine |
|---|---|
Formule moléculaire |
C16H20ClNO2 |
Poids moléculaire |
293.79 g/mol |
Nom IUPAC |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H20ClNO2/c1-16(2,3)18-10-12-6-8-14(20-12)11-5-7-15(19-4)13(17)9-11/h5-9,18H,10H2,1-4H3 |
Clé InChI |
CPOVFYPSLFMGOE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl |
SMILES canonique |
CC(C)(C)NCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)


![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)



![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)

![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)
![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
